molecular formula C24H20N4O2 B2730448 3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- CAS No. 440330-63-2

3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-

Cat. No. B2730448
CAS RN: 440330-63-2
M. Wt: 396.45
InChI Key: MATFGBXNFXQCHZ-UHFFFAOYSA-N
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Description

“3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-” is an organic compound . It is a derivative of 1,2,3-benzotriazine .


Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2 . The InChI Key is HJBLUNHMOKFZQX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound 1,2,3-Benzotriazin-4 (3 H)-one, which is structurally similar to the compound , undergoes thermal condensation with α-amino acids to yield 3 H -1,4-benzodiazepin- (1 H,4 H)-2,5-diones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.136 g/mol . It is a crystalline substance . The melting point is between 184°C to 188°C .

Scientific Research Applications

Regioselectivity in Chemical Synthesis

The synthesis of complex heterocyclic compounds, such as 4H-benzo[de]isoquinolin-4-ones, has been explored through reactions involving naphthalene and 2-naphthyl ethers with triazines. This approach illustrates a method to achieve regioselective outcomes in the synthesis of heterocyclic compounds, potentially applicable in the development of new pharmaceuticals or materials with specific electronic properties (A. Aksenov et al., 2009).

Electronic Effects of Substituents

The synthesis and study of C(3)-substituted derivatives of benzo[e][1,2,4]triazine have provided insights into the electronic effects of substituents on the triazine ring. This research has implications for understanding how different substituents can affect the electronic structure and reactivity of heterocyclic compounds, which is crucial for designing molecules with desired electronic or photophysical properties (A. Bodzioch et al., 2019).

Metal-Free Radical Haloazidation

The development of a metal-free cascade three-component haloazidation process for benzene-tethered 1,7-enynes has led to the synthesis of azidylated 3,4-dihydroquinolin-2(1H)-ones. This method demonstrates a novel way to construct biologically relevant N3-containing heterocycles, potentially useful as lead compounds in drug discovery (Ai‐Fang Wang et al., 2016).

Chemoselective Three-Component Reaction

A chemoselective three-component reaction involving isoquinolines, dialkyl acetylenedicarboxylates, and α-ketolactones has been reported. This reaction leads to the synthesis of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives, showcasing a method for creating complex molecular architectures that could have various applications in pharmaceutical chemistry (A. Esmaeili & M. Nazer, 2009).

Synthesis of Isoquinolines by Cycloaddition

The cycloaddition of arynes to 1,2,4-triazines to produce isoquinolines represents a valuable synthetic route for the generation of isoquinoline derivatives. This method is significant for creating compounds with potential applications in medicinal chemistry and material science (A. Gonsalves et al., 1992).

Safety and Hazards

The compound is toxic if swallowed. It is suspected of damaging fertility or the unborn child. It is harmful if inhaled .

properties

IUPAC Name

3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)25-26-28/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFGBXNFXQCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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